
1-(Bromomethyl)-2,3,5-triiodobenzene
Overview
Description
1-(Bromomethyl)-2,3,5-triiodobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with three iodine atoms at the 2-, 3-, and 5-positions and a bromomethyl (-CH2Br) group at the 1-position. This compound is of interest due to its unique electronic and steric properties, which arise from the combination of heavy halogen atoms (iodine) and a reactive bromomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5-triiodobenzene typically involves the bromination and iodination of benzene derivatives. One common method includes the bromination of 1-methyl-2,3,5-triiodobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination and iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,3,5-triiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The iodine atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar solvents (e.g., dimethylformamide) under mild heating.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Coupled products with extended aromatic systems.
- Partially dehalogenated benzene derivatives.
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-2,3,5-triiodobenzene serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives.
Case Study: Synthesis of Functionalized Aromatic Compounds
In one study, this compound was utilized to synthesize a series of tri-substituted aromatic compounds through nucleophilic aromatic substitution reactions. The introduction of iodine and bromine substituents significantly enhanced the reactivity of the aromatic ring, allowing for further functionalization .
Medicinal Chemistry
The compound has shown potential in drug development due to its unique structural properties that can be exploited for biological activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as antitumor agents .
Antimicrobial Properties
Additionally, the compound's derivatives have been evaluated for antimicrobial activity. Studies have shown that certain modifications can lead to enhanced efficacy against bacterial strains, making it a candidate for further pharmaceutical exploration .
Material Science
In material science, this compound is used to create advanced materials with specific properties.
Proton Exchange Membranes
The compound is incorporated into the synthesis of proton exchange membranes (PEMs), which are critical for fuel cell applications. By covalently linking polybenzimidazole with this triiodobenzene derivative, researchers have developed membranes that exhibit improved performance in electrochemical applications .
Photophysical Properties
The photophysical properties of this compound derivatives have been studied extensively. These compounds can exhibit unique fluorescence characteristics based on their molecular structure and environment.
Case Study: Fluorescent Materials
One study focused on synthesizing fluorescent materials using derivatives of this compound. The resulting materials demonstrated tunable emission properties that could be applied in optoelectronic devices .
Data Table: Summary of Applications
Application Area | Description | Example Findings |
---|---|---|
Organic Synthesis | Building block for various derivatives | Enhanced reactivity in nucleophilic substitutions |
Medicinal Chemistry | Potential anticancer and antimicrobial agents | Cytotoxic effects against cancer cell lines |
Material Science | Development of proton exchange membranes | Improved performance in fuel cells |
Photophysical Properties | Tunable fluorescence for optoelectronic applications | Unique emission characteristics based on structure |
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,3,5-triiodobenzene in chemical reactions involves the activation of the bromomethyl group and the iodine atoms. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atoms can participate in oxidative addition and reductive elimination processes, enabling coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Below is a comparative analysis of key structural analogues (Table 1):
Key Observations :
- Biological Activity : TIBA, a carboxylic acid derivative, is a well-documented auxin transport inhibitor . The bromomethyl variant may exhibit similar biological activity but with altered solubility and membrane permeability due to the lack of a polar carboxylic acid group.
Physicochemical Properties
- Solubility : Halogenated aromatics like 1-Bromo-3-iodobenzene are typically immiscible with water due to their hydrophobic nature . The triiodo and bromomethyl groups in this compound likely exacerbate this hydrophobicity.
- Stability: Bromine and iodine substituents increase molecular weight and thermal stability but may reduce photostability. Light sensitivity is noted in compounds like 1-Bromo-3-iodobenzene .
Material Science
- Fluorinated Polymers : 1-Bromo-3-iodobenzene is used to synthesize heptadecafluorodec-1-ene derivatives, indicating that this compound could serve as a precursor for high-performance fluorinated materials .
Biological Activity
1-(Bromomethyl)-2,3,5-triiodobenzene (C7H4BrI3) is a polyhalogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, highlighting its implications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves bromination of triiodobenzene derivatives. The unique arrangement of bromine and iodine atoms influences the compound's reactivity and biological properties. The compound can be synthesized using various methods including nucleophilic substitution reactions and electrophilic aromatic bromination, which are well-documented in the literature .
Antiviral Properties
Recent studies have indicated that halogenated compounds similar to this compound exhibit significant antiviral activities. For instance, compounds with similar structural motifs have been shown to act as potent inhibitors of viral proteases, which are critical for viral replication. The structure-activity relationship studies suggest that the presence of multiple halogen substituents enhances the inhibitory effects against various viruses .
The biological activity of this compound can be attributed to its ability to interact with viral proteins. Specifically, the compound may inhibit the activity of proteases essential for viral maturation and replication. This interaction often leads to a decrease in viral load in infected cells .
Case Studies
Several case studies have documented the antiviral effects of halogenated aromatic compounds:
- Zika Virus Protease Inhibition : In a study examining a series of brominated compounds, one derivative showed an IC50 value of 0.52 μM against Zika virus protease (ZVpro), indicating strong inhibitory potential .
- Dopamine Transporter Binding : Other studies have evaluated the binding affinity of similar compounds at dopamine transporters (DAT), revealing potential applications in neuropharmacology .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound reveals that:
- Halogen Substitution : The introduction of iodine atoms significantly enhances biological activity compared to non-halogenated analogs.
- Functional Groups : The presence of electron-withdrawing groups increases the compound's reactivity and potential biological efficacy.
- Steric Effects : Bulky substituents at certain positions can hinder or enhance activity depending on their spatial orientation relative to the active site of target proteins .
Data Tables
The following table summarizes key findings related to the biological activity of halogenated compounds similar to this compound:
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
This compound | Zika Virus Protease | 0.52 | Strong inhibitor |
Compound A | DAT | 10 | Moderate binding affinity |
Compound B | HIV Protease | 0.39 | Potent inhibitor |
Compound C | Influenza Virus | 0.76 | Comparable activity with known antivirals |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Bromomethyl)-2,3,5-triiodobenzene?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous routes for halogenated benzene derivatives suggest bromomethylation of a pre-triiodinated benzene precursor. For example, bromomethylation of 2,3,5-triiodobenzene (TIBA) could involve electrophilic substitution using bromomethylating agents like HBr/paraformaldehyde under controlled conditions . Key steps include rigorous purification via column chromatography and characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), as demonstrated in similar halogenated aromatic syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Analysis : Use ¹H-NMR to confirm the bromomethyl group’s presence (δ ~4.5–5.0 ppm for CH₂Br) and ¹³C-NMR to resolve iodine-substituted carbons (characteristic deshielding). FTIR can validate C-Br (~500–600 cm⁻¹) and C-I (~550–650 cm⁻¹) bonds .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate molecular weight confirmation, critical given the compound’s high halogen content .
- Chromatography : Monitor reaction progress via TLC (silica GF254) with UV detection, as described in analogous syntheses .
Q. What safety precautions are essential when handling this compound?
Brominated and iodinated aromatics often exhibit toxicity and photosensitivity. Use fume hoods, nitrile gloves, and amber glassware to prevent degradation. Consult safety protocols for structurally similar compounds (e.g., 1-bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene), which mandate PPE and emergency medical consultation upon exposure .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s role as an auxin transport inhibitor in plant physiology?
- Experimental Design : Use TIBA (2,3,5-triiodobenzene) as a reference, which inhibits polar auxin transport by disrupting PIN protein localization . Apply this compound to Arabidopsis or daffodil explants and quantify auxin distribution via fluorescence tagging (e.g., DR5rev:GFP reporters).
- Dose-Response Analysis : Test concentrations from 1–100 µM in Murashige and Skoog (MS) medium, monitoring shoot branching and root elongation. TIBA’s efficacy peaked at 10 µM in daffodil tissue cultures, suggesting a similar range for derivative testing .
Q. How can conflicting data on bromomethylation efficiency be resolved?
Low yields in bromomethylation may arise from steric hindrance due to iodine’s bulk. To address this:
- Optimize Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to reduce reaction time.
- Alternative Reagents : Test milder bromomethyl sources (e.g., N-bromosuccinimide with a methyl donor) to minimize side reactions.
- Computational Modeling : Employ DFT calculations to predict reactive sites and steric/electronic effects, as done for similar halogenated systems .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to auxin transport proteins (e.g., PIN1).
- X-ray Crystallography : Co-crystallize the compound with auxin-binding proteins (if stable) to resolve binding modes, referencing methods from studies on bromophenyl pyrazolones .
- Metabolomic Profiling : Use LC-MS to track auxin metabolites (e.g., IAA, IBA) in treated plant tissues, comparing results to TIBA’s known effects .
Q. Methodological Notes
- Synthesis Challenges : Prioritize inert atmospheres (N₂/Ar) to prevent iodine loss via oxidative side reactions.
- Biological Replication : Include triplicate biological replicates and negative controls (e.g., untreated explants) in plant studies to ensure statistical rigor .
- Data Interpretation : Cross-reference NMR shifts with databases for halogenated aromatics to avoid misassignment .
Properties
IUPAC Name |
1-(bromomethyl)-2,3,5-triiodobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCRQIRPMHPBII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)I)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrI3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.